N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide
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Overview
Description
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide is a complex organic compound featuring a tert-butylphenyl group, an oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the tert-Butylphenyl Group: This step often involves the use of tert-butylbenzene derivatives and suitable catalysts.
Formation of the Benzamide Moiety: This involves the reaction of the oxadiazole intermediate with 4-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the oxadiazole ring and benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4′-Di-tert-butylbiphenyl: This compound shares the tert-butylphenyl group but lacks the oxadiazole and benzamide moieties.
4-tert-Butylphenol: Similar in having the tert-butylphenyl group but differs significantly in structure and properties.
Uniqueness
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14-6-8-17(9-7-14)20(26)23-15(2)21-24-19(25-27-21)16-10-12-18(13-11-16)22(3,4)5/h6-13,15H,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZYMAIFXLFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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